molecular formula C6H12FNO2S B12955737 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride

Cat. No.: B12955737
M. Wt: 181.23 g/mol
InChI Key: QTWJUMSOXIISIQ-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Preparation Methods

The synthesis of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group. The ethanesulfonyl fluoride moiety is then attached through a sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby blocking the expulsion of antibiotics and increasing their intracellular concentration. This interaction disrupts the normal function of the efflux pump, leading to enhanced antibiotic efficacy . The compound may also interact with other proteins or enzymes, modulating their activity through covalent or non-covalent binding.

Comparison with Similar Compounds

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as ethanesulfonyl fluoride and benzenesulfonyl fluoride. While these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cyclobutyl ring and amino group, which confer distinct reactivity and potential biological activity . Similar compounds include:

This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H12FNO2S

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-aminocyclobutyl)ethanesulfonyl fluoride

InChI

InChI=1S/C6H12FNO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4,8H2

InChI Key

QTWJUMSOXIISIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CCS(=O)(=O)F

Origin of Product

United States

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